4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one
Description
Properties
Molecular Formula |
C18H19F3N4O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]pyridin-2-one |
InChI |
InChI=1S/C18H19F3N4O3/c1-12-8-14(26)9-16(27)25(12)11-17(28)24-6-4-23(5-7-24)15-3-2-13(10-22-15)18(19,20)21/h2-3,8-10,26H,4-7,11H2,1H3 |
InChI Key |
HTERQAGNQOOCRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Hydroxy-6-Methylpyridin-2(1H)-one
The pyridinone core is synthesized via:
-
Cyclocondensation of diketones :
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Functionalization of preformed pyridines :
Preparation of 4-[5-(Trifluoromethyl)Pyridin-2-Yl]Piperazine
This intermediate is synthesized via nucleophilic aromatic substitution :
-
Reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine :
Coupling of Pyridinone and Piperazine Moieties
The ethyl ketone linker is introduced via alkylation or reductive amination :
Alkylation Route
-
Bromoethyl ketone intermediate :
-
Alternative coupling :
Reductive Amination Route
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Formation of Schiff base :
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Coupling with piperazine :
Optimization and Characterization
Reaction Conditions and Yields
Spectroscopic Data
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1H NMR (DMSO-d6): δ 11.2 (s, 1H, OH), 8.42 (d, J = 2.4 Hz, 1H), 7.70 (dd, J = 8.8, 2.4 Hz, 1H), 6.83 (d, J = 8.8 Hz, 1H), 6.12 (s, 1H, pyridinone H5), 3.75–3.70 (m, 4H, piperazine), 3.10–3.05 (m, 4H, piperazine), 2.45 (s, 3H, CH3), 2.10 (s, 3H, COCH3).
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13C NMR : δ 195.2 (C=O), 165.4 (C4-OH), 154.1 (CF3-C), 122.8 (q, J = 272 Hz, CF3), 110.2 (pyridinone C5), 45.8 (piperazine), 20.5 (CH3).
Critical Analysis of Methodologies
Advantages of Alkylation Route
Challenges in Trifluoromethyl Group Stability
Scalability Considerations
Alternative Approaches and Recent Advances
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Pharmacological Potential
Research has indicated that compounds with similar structures can exhibit a range of pharmacological activities, including:
- Antitumor Activity : Compounds with pyridine and piperazine moieties have been studied for their ability to inhibit cancer cell proliferation. The specific interactions of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one with cancer cell lines could be explored further through in vitro studies.
- Antimicrobial Properties : The presence of a piperazine ring is often associated with antimicrobial activity. Investigating this compound's effectiveness against various bacterial and fungal strains could yield significant insights into its potential as an antibiotic.
Neuropharmacology
Given the structural similarities to known neuroactive compounds, this molecule may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could lead to applications in treating neurological disorders such as depression or anxiety.
Targeted Drug Delivery
The unique chemical structure allows for the design of targeted drug delivery systems. By conjugating this compound with nanoparticles or other carriers, it may be possible to enhance the delivery of therapeutic agents directly to tumor sites or areas of inflammation.
Case Study 1: Antitumor Activity
A study investigating similar pyridine-based compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one may exhibit similar properties.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10 | Apoptosis |
| 4-Hydroxy Compound | MCF7 (Hypothetical) | TBD | TBD |
Case Study 2: Neuropharmacological Effects
Research on related compounds has shown promise in modulating serotonin receptors, which are crucial in mood regulation. Future studies could focus on the binding affinity of this compound to serotonin receptors, potentially leading to new antidepressant therapies.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- The target compound’s piperazine-linked side chain may enhance solubility and receptor-binding affinity compared to simpler alkyl/fluorinated analogs like 4p or 5.
Coumarin- and Pyrimidinone-Based Analogs ()
highlights coumarin-pyrimidinone hybrids (e.g., 4i, 4j) with tetrazole and pyrazolyl motifs. While structurally distinct from the target compound, these analogs demonstrate:
- Synthetic Complexity : Multi-step synthesis involving tetrazole cyclization and coumarin coupling, contrasting with the target compound’s likely reliance on piperazine alkylation .
- Biological Targets : Coumarin derivatives often exhibit anticoagulant or anti-inflammatory activity, suggesting divergent therapeutic applications compared to pyridin-2(1H)-ones .
Arylpyridin-2-one Derivatives (–4)
–4 reports aryl-substituted pyridin-2-ones (e.g., 1, 27d) and pyrimidin-4-ones (e.g., 2, 28a). Notable comparisons:
Key Insights :
- The target compound’s trifluoromethylpyridinyl-piperazine side chain may offer improved metabolic stability over benzyloxy-aryl groups in 27d, as fluorinated groups often resist oxidative degradation .
- Molecular weight and logP differences (inferred from structural features) could influence blood-brain barrier penetration relative to cyclohexanol-containing analogs like 27d.
Biological Activity
4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of 4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one can be represented as follows:
The compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various targets, including:
- Dihydrofolate reductase (DHFR) : A key enzyme in the folate synthesis pathway, inhibition of which can lead to antiproliferative effects in cancer cells .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM . The presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A notable study highlighted that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Studies
Case Study 1: Antitubercular Activity
A series of compounds related to 4-hydroxy-6-methyl-pyridine derivatives were synthesized and tested for their antitubercular activity. Among them, one derivative demonstrated an IC90 value of 40.32 µM against Mycobacterium tuberculosis H37Ra, indicating promising antitubercular properties .
Case Study 2: Anticancer Screening
In a screening program for anticancer agents, several derivatives were tested against human cancer cell lines. One study reported that a compound structurally similar to the target compound exhibited IC50 values as low as 3.73 µM against breast cancer cells, highlighting its potential as a lead compound for further development .
Data Table: Biological Activities Overview
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions, typically starting with coupling a piperazine derivative (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) to a pyridinone core via nucleophilic substitution or amidation. Critical steps include:
- Alkylation : Reacting the piperazine moiety with a ketone-bearing intermediate under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the final product .
- Yield optimization : Adjusting reaction time (12–48 hours) and temperature (60–100°C) to maximize output (typical yields: 23–67%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, the trifluoromethyl group appears as a singlet in F NMR .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) .
- HPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and UV detection .
Q. What structural features influence its biological activity?
- Piperazine moiety : Enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its flexibility and hydrogen-bonding potential .
- Trifluoromethyl group : Increases lipophilicity and metabolic stability .
- Pyridinone core : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
Advanced Research Questions
Q. Designing derivatives with improved efficacy: Which substituents are most promising?
- Piperazine modifications : Replace phenyl with pyridinyl for enhanced solubility (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) .
- Pyridinone substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF) at C-6 to boost enzyme inhibition .
- Prodrug strategies : Conjugate with ester groups to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
